molecular formula C20H15N3O2S B5227255 2-amino-4-(4-methylsulfanylphenyl)-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile

2-amino-4-(4-methylsulfanylphenyl)-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile

Cat. No.: B5227255
M. Wt: 361.4 g/mol
InChI Key: NRHCGDJFYZQCOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-(4-methylsulfanylphenyl)-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile is a heterocyclic compound that has garnered significant attention in recent years due to its potential pharmacological properties. This compound belongs to the class of pyranoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-methylsulfanylphenyl)-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile typically involves a multicomponent reaction (MCR) strategy. One common method involves the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . The reaction conditions often include the use of ammonium acetate as a catalyst and ethanol as a solvent . The reaction is carried out at reflux temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of ionic liquids and microwave irradiation, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(4-methylsulfanylphenyl)-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-4-(4-methylsulfanylphenyl)-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Used in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 2-amino-4-(4-methylsulfanylphenyl)-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-(4-methylsulfanylphenyl)-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile stands out due to its unique combination of functional groups, which contribute to its distinct chemical reactivity and biological activity. The presence of the 4-methylsulfanylphenyl group enhances its potential as a pharmacologically active compound .

Properties

IUPAC Name

2-amino-4-(4-methylsulfanylphenyl)-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S/c1-26-12-8-6-11(7-9-12)16-14(10-21)19(22)25-18-13-4-2-3-5-15(13)23-20(24)17(16)18/h2-9,16H,22H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHCGDJFYZQCOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)NC4=CC=CC=C43)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.